

3,3-Dimethyl-2-hexanone physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

Cat. No.: B3050459

[Get Quote](#)

An In-depth Technical Guide to 3,3-Dimethyl-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-hexanone, an aliphatic ketone, is a valuable organic compound with applications as an intermediate in fine chemical synthesis.^[1] Its unique branched structure, featuring two methyl groups on the third carbon of a hexan-2-one backbone, imparts specific physical and chemical properties that are of interest in various research and development applications.^[2] This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships.

Physical and Chemical Properties

The molecular structure of **3,3-Dimethyl-2-hexanone** significantly influences its physical characteristics. The presence of a polar carbonyl group in a predominantly nonpolar hydrocarbon chain results in limited solubility in polar solvents like water, but high solubility in nonpolar organic solvents.^[2] Quantitative properties are summarized below.

Table 1: Physical and Chemical Properties of **3,3-Dimethyl-2-hexanone**

Property	Value	Reference
Identifiers		
IUPAC Name	3,3-dimethylhexan-2-one	[3]
CAS Number	26118-38-7	[3][4]
Molecular Formula	C ₈ H ₁₆ O	[3][4][5]
Molecular Properties		
Molecular Weight	128.21 g/mol	[3][4][6]
Exact Mass	128.120115130 Da	[3]
Topological Polar Surface Area	17.1 Å ²	[3][7]
Physical Properties		
Boiling Point	149.0 - 149.9 °C at 760 mmHg	[5][7][8]
Density	0.812 g/cm ³	[5][7]
Refractive Index	1.410 - 1.4105	[5][7]
Flash Point	34.4 °C	[5][7]
Solubility & Partitioning		
LogP (Octanol/Water)	2.13 - 2.2	[3][7]
Solubility	Limited in water; soluble in nonpolar organic solvents.	[2]

Experimental Protocols

Synthesis of 3,3-Dimethyl-2-hexanone

A common conceptual approach for the synthesis of ketones like **3,3-Dimethyl-2-hexanone** involves the reaction of an organometallic reagent with a carboxylic acid derivative, followed by hydrolysis. A pertinent example is the reaction of a Grignard reagent with an acyl chloride.

Protocol: Synthesis via Grignard Reaction

- Preparation of Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether.
 - A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
- Acylation Reaction:
 - In a separate reaction vessel, 3,3-dimethylbutanoyl chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath.
 - The prepared propylmagnesium bromide solution is added slowly to the acyl chloride solution with vigorous stirring. This reaction forms the ketone.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
 - The solvent is removed by rotary evaporation.
 - The crude product is then purified by fractional distillation under atmospheric pressure to yield pure **3,3-Dimethyl-2-hexanone**.

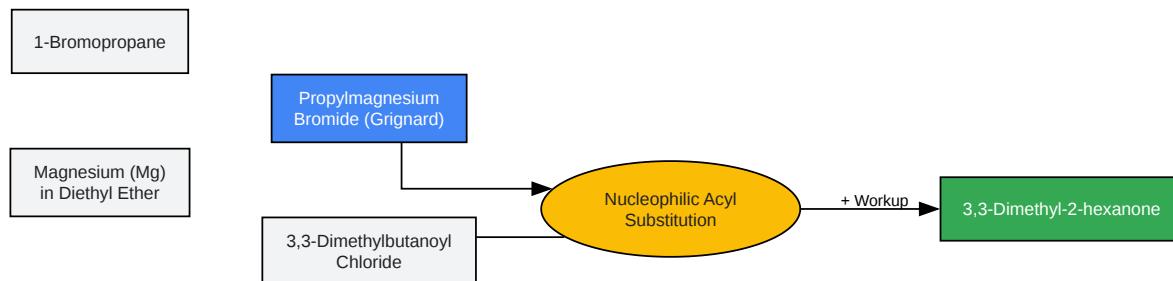
Analytical Methods

The identity and purity of **3,3-Dimethyl-2-hexanone** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

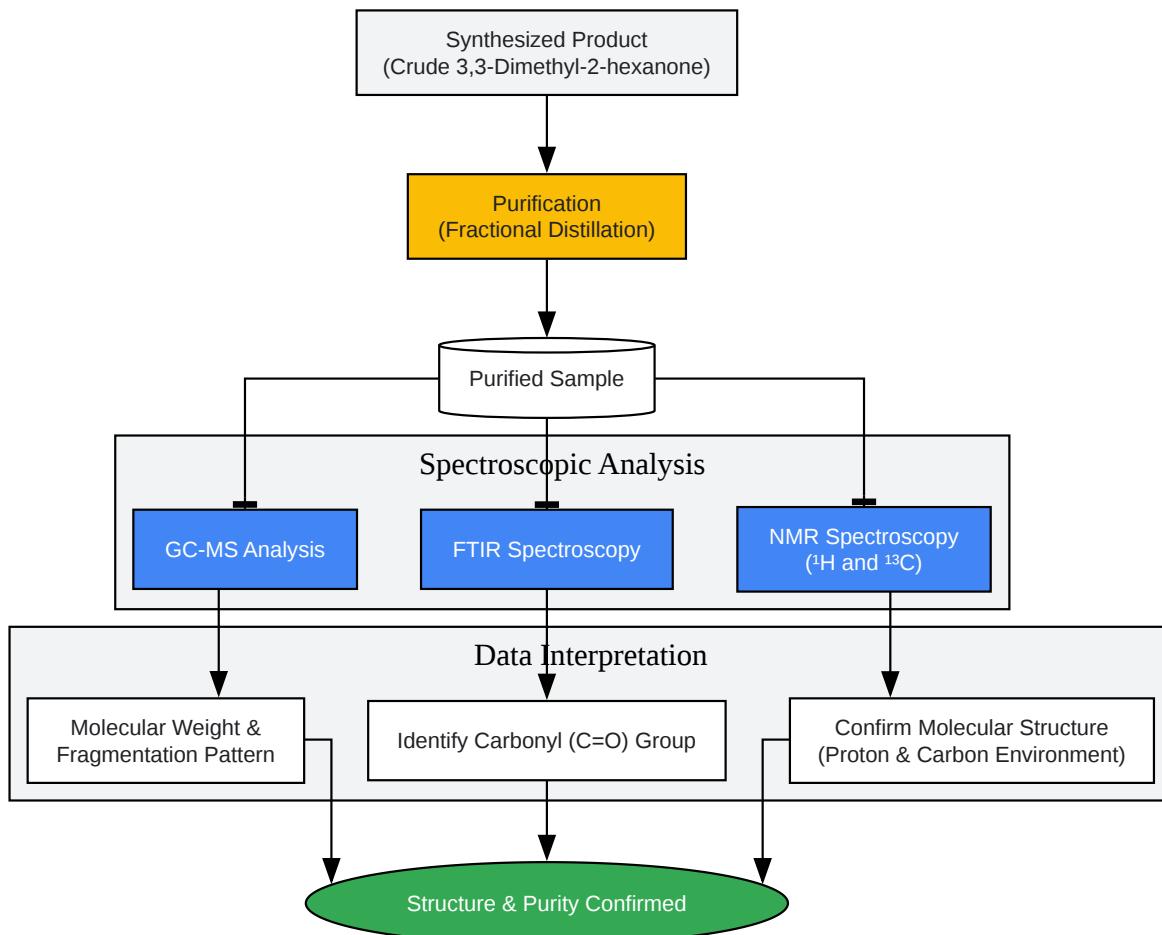
- Objective: To confirm the molecular weight and fragmentation pattern of **3,3-Dimethyl-2-hexanone**.
- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
- GC Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.
 - Hold: Maintain 200 °C for 5 minutes.
- Injection: A small volume (e.g., 1 μ L) of a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 40-200.
- Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.21 g/mol).[4] The fragmentation pattern will be characteristic of the molecule's structure.

Protocol: Infrared (IR) Spectroscopy


- Objective: To identify the presence of the ketone functional group.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.
- Analysis: The sample is scanned over the mid-infrared range (approx. 4000-600 cm^{-1}).

- Expected Results: A strong, sharp absorption band characteristic of a C=O stretch in an aliphatic ketone is expected in the region of 1715-1725 cm^{-1} .

Visualizations


Logical and Experimental Workflows

The following diagrams illustrate the conceptual synthesis pathway and a typical analytical workflow for the characterization of **3,3-Dimethyl-2-hexanone**.

[Click to download full resolution via product page](#)

A conceptual pathway for the synthesis of **3,3-Dimethyl-2-hexanone**.

[Click to download full resolution via product page](#)

A typical workflow for the purification and analysis of **3,3-Dimethyl-2-hexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethyl-2-hexanone|Research Chemical [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3,3-Dimethyl-2-hexanone | C8H16O | CID 33333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hexanone, 3,3-dimethyl- [webbook.nist.gov]
- 5. 3-Hexanone,2,2-dimethyl- | CAS#:5405-79-8 | Chemsoc [chemsoc.com]
- 6. 3,3-dimethyl-2-hexanone CAS#: 26118-38-7 [m.chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [3,3-Dimethyl-2-hexanone physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3050459#3-3-dimethyl-2-hexanone-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com